2,2-Dichloro-3,3,3-trifluoropropan-1-ol
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Overview
Description
2,2-Dichloro-3,3,3-trifluoropropan-1-ol is an organic compound with the molecular formula C₃H₃Cl₂F₃O. It is a halogenated alcohol, characterized by the presence of both chlorine and fluorine atoms attached to a propanol backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloro-3,3,3-trifluoropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,2-dichloro-3,3,3-trifluoropropene with water under controlled conditions. This reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3,3,3-trifluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces acids or ketones.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-3,3,3-trifluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3,3,3-trifluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological pathways, making it a compound of interest in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-propanol: Another halogenated alcohol with similar properties but lacks chlorine atoms.
2,2-Dichloro-1-propanol: Contains chlorine atoms but lacks fluorine atoms.
2,2,3,3-Tetrafluoro-1-propanol: Contains more fluorine atoms and exhibits different chemical properties.
Uniqueness
2,2-Dichloro-3,3,3-trifluoropropan-1-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination of halogens makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,2-dichloro-3,3,3-trifluoropropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F3O/c4-2(5,1-9)3(6,7)8/h9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQFIGUSKZJDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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